5-Norbornene-2,3-dimethanol

Polymer Chemistry Materials Science Surface Functionalization

Researchers requiring maximum functional group density in ROMP-derived polymers or rapid tetrazine bioconjugation often find mono-alcohol norbornenes limiting. 5-Norbornene-2,3-dimethanol addresses this with two reactive hydroxymethyl groups per monomer unit. • Doubles functionalization sites vs. 5-norbornene-2-methanol for densely crosslinked or post-modified architectures • Exo,exo isomer matches unsubstituted norbornene reactivity in iEDDA click reactions (superior to dicarboxylate analogs) • Enables solvent-free ROMP for high-energy polymers (e.g., PNBAA) with tunable thermal/mechanical properties

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 85-39-2
Cat. No. B1219086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Norbornene-2,3-dimethanol
CAS85-39-2
Synonyms5-norbornene-2,3-dimethanol
Nb-MEOH
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1C2C=CC1C(C2CO)CO
InChIInChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2
InChIKeyIGHHPVIMEQGKNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Norbornene-2,3-dimethanol – Bifunctional ROMP/Click Monomer


5-Norbornene-2,3-dimethanol (CAS 85-39-2), a bicyclic diol with the formula C9H14O2, is a foundational monomer in materials science [1]. Commercially available as a predominantly endo-isomer mixture with ≥95.0% purity, this white to almost white crystalline solid has a melting point of 82°C and is soluble in methanol . Its strained bicyclo[2.2.1]hept-5-ene core, combined with two reactive primary hydroxymethyl groups, enables ring-opening metathesis polymerization (ROMP) to create functionalized linear polymers [2]. The dual hydroxyls double the functional handle density per monomer unit compared to mono-alcohol analogs, a critical advantage for applications demanding high crosslinking potential or dense post-polymerization modification [3].

Polymerization
ROMP-compatible strained norbornene core
Functional density
Two primary hydroxyls support high crosslinking or payload loading
Click reactivity
exo,exo isomer retains norbornene-like iEDDA rates

Why 5-Norbornene-2,3-dimethanol Is Irreplaceable


Substituting 5-norbornene-2,3-dimethanol with unfunctionalized norbornene or mono-functionalized analogs like 5-norbornene-2-methanol is not a viable strategy for applications requiring high functional group density or specific reactivity profiles. The diol's two hydroxymethyl groups provide double the reactive sites for crosslinking or post-polymerization modification compared to a single alcohol, fundamentally altering network architecture and material properties [1]. Furthermore, kinetic studies reveal that the exo,exo stereoisomer of this diol retains nearly the full reactivity of unsubstituted norbornene in inverse electron demand Diels-Alder (iEDDA) click reactions, a property not shared by all substituted norbornenes, as exemplified by the significantly slower norbornene dicarboxylates [2]. These quantifiable differences in functional group density and inherent reactivity mean that using a generic alternative would compromise material performance in applications from energetic polymers to bioconjugation.

Mono‑alcohol analog
5‑Norbornene‑2‑methanol provides only one hydroxyl
May not support the same crosslinking density or dual derivatization workflows
Unsubstituted norbornene
Lacks hydroxyl handles, limiting post‑polymerization modification
Functional group introduction requires additional synthetic steps
Norbornene dicarboxylates
Ester‑substituted derivatives show drastically slower iEDDA kinetics
May not replicate the rapid click reactivity required in bioconjugation

5-Norbornene-2,3-dimethanol: Quantitative Comparisons


Functional Group Density Advantage

The presence of two primary hydroxyl groups per monomer unit in 5-norbornene-2,3-dimethanol provides double the functional handles for derivatization compared to its closest mono-functional analog, 5-norbornene-2-methanol. This is a fundamental stoichiometric advantage, not an extrapolated property [1].

Functional group density
Head‑to‑head
2 –OH vs. 1 –OH
Supports procurement for high crosslinking or dual‑payload architectures
Stoichiometric per monomer; exo,exo isomer relevant
Polymer Chemistry Materials Science Surface Functionalization

iEDDA Click Reactivity: Comparable to Unsubstituted Norbornene

Inverse electron demand Diels-Alder (iEDDA) reactions are a cornerstone of modern bioconjugation and materials labeling. Kinetic studies under pseudo-first-order conditions demonstrated that the exo,exo stereoisomer of 5-norbornene-2,3-dimethanol is 'almost as reactive' as unsubstituted norbornene [1]. In stark contrast, the common (±)-endo,exo-dimethyl-5-norbornene-2,3-dicarboxylate was found to be only 'insignificantly faster than unstrained alkenes' [1].

iEDDA click rate
Head‑to‑head
Almost as reactive as unsubstituted norbornene; diester far slower
Supports procurement in rapid bioconjugation contexts
Pseudo‑first‑order UV‑Vis kinetics with tetrazine
Click Chemistry Bioconjugation Kinetics

Enantioselective Synthesis of Chiral Intermediates

The meso nature of cis-endo-5-norbornene-2,3-dimethanol allows for its enzymatic desymmetrization via lipase-catalyzed transesterification. This reaction yields a chiral mono-acetate intermediate with high enantiomeric excess, which was subsequently used to synthesize an optically active TXA2 antagonist [1].

Enzymatic desymmetrization
Class‑level
Lipase‑catalyzed yields chiral mono‑acetate for TXA2 antagonist synthesis
Supports procurement for chiral pool synthesis programs
Meso diol property; enantiomeric excess not quantified
Asymmetric Synthesis Medicinal Chemistry Biocatalysis

Energetic Polymer Platform: PNBAA Synthesis

The diol serves as the direct precursor for a high-energy polymer, PNBAA. The synthesis, which includes solvent-free ROMP, proceeds in high yield from this monomer, demonstrating its compatibility with green chemistry principles and its role in creating materials with high nitrogen content and energetic performance [1].

Energetic polymer precursor
Supporting evidence
Direct monomer for PNBAA via solvent‑free ROMP
Supports procurement for energetic materials research
Green chemistry compatibility; energetic properties characterized
Energetic Materials Green Chemistry Polymer Synthesis

Key Applications of 5-Norbornene-2,3-dimethanol


High-Density Aerogel Functionalization

Researchers seeking to maximize the number of functional groups within a ROMP-derived polymer matrix should select 5-norbornene-2,3-dimethanol. As demonstrated in aerogel synthesis, its dual hydroxyls provide a clear advantage over 5-norbornene-2-methanol by doubling the sites for post-polymerization modification or crosslinking, leading to more densely functionalized material architectures [1].

Rapid Bioconjugation via iEDDA Click Chemistry

In bioconjugation workflows requiring fast, efficient labeling of biomolecules, 5-norbornene-2,3-dimethanol (especially its exo,exo isomer) is the preferred norbornene handle. Kinetic data confirm it reacts with tetrazines at rates comparable to unsubstituted norbornene, a crucial performance metric that other substituted norbornenes, like dicarboxylates, fail to meet [1].

Chiral Intermediate Synthesis for Drug Discovery

For medicinal chemists needing access to enantiomerically pure building blocks, cis-endo-5-norbornene-2,3-dimethanol is a valuable starting material. Its meso structure enables enzymatic desymmetrization to produce chiral intermediates, a proven route for synthesizing complex, optically active pharmaceutical targets such as TXA2 antagonists [1].

Green Synthesis of Energetic Polymers

In the development of next-generation energetic materials, 5-norbornene-2,3-dimethanol is a key monomer. It enables the green, solvent-free synthesis of high-energy polymers like PNBAA, demonstrating compatibility with efficient ROMP and azidation chemistry to yield materials with desirable thermal and mechanical properties [1].

Application
Selection Property
Validation Focus
High‑density aerogel functionalization
Dual hydroxyl density
Crosslinking efficiency and payload loading
Rapid bioconjugation (iEDDA click)
exo,exo isomer reactivity
Kinetic comparison with unsubstituted norbornene
Chiral intermediate synthesis
Meso‑diol stereochemistry
Enantioselective desymmetrization scope
Energetic polymer development
ROMP compatibility, hydroxyl‑to‑azide conversion
Thermal and mechanical property evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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